3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid
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Overview
Description
16a-Hydroxyestrone 16-b-D-glucuronide is a compound that belongs to the class of steroidal estrogens. It is a glucuronide conjugate of 16a-hydroxyestrone, which is an endogenous metabolite of estrone. This compound is significant in the study of estrogen metabolism and its related biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16a-Hydroxyestrone 16-b-D-glucuronide typically involves the hydroxylation of estrone at the 16th carbon position, followed by glucuronidation. The hydroxylation can be achieved using specific enzymes or chemical reagents that introduce a hydroxyl group at the desired position. The glucuronidation process involves the conjugation of the hydroxylated estrone with glucuronic acid, often facilitated by glucuronosyltransferase enzymes.
Industrial Production Methods
Industrial production of 16a-Hydroxyestrone 16-b-D-glucuronide may involve biotechnological methods using microbial or enzymatic systems to achieve the hydroxylation and glucuronidation steps. These methods are preferred for their specificity and efficiency in producing the desired compound.
Chemical Reactions Analysis
Types of Reactions
16a-Hydroxyestrone 16-b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield estrone derivatives with ketone functionalities, while reduction can produce more hydroxylated derivatives.
Scientific Research Applications
16a-Hydroxyestrone 16-b-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of estrogen metabolites.
Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Research on this compound helps in understanding estrogen-related diseases, such as breast cancer and osteoporosis.
Industry: It is used in the development of pharmaceuticals and diagnostic tools related to estrogen metabolism.
Mechanism of Action
The mechanism of action of 16a-Hydroxyestrone 16-b-D-glucuronide involves its interaction with estrogen receptors. It binds to these receptors and modulates their activity, influencing various cellular pathways. The compound’s effects are mediated through the activation or inhibition of specific genes and proteins involved in estrogen signaling.
Comparison with Similar Compounds
Similar Compounds
16α-Hydroxyestrone: A major metabolite of estrone with potent estrogenic activity.
Estrone: A naturally occurring estrogen with significant biological activity.
Estriol: Another estrogen metabolite with distinct biological properties.
Uniqueness
16a-Hydroxyestrone 16-b-D-glucuronide is unique due to its glucuronide conjugation, which affects its solubility, stability, and biological activity. This conjugation distinguishes it from other estrogen metabolites and influences its role in estrogen metabolism and related biological processes.
Properties
Molecular Formula |
C24H30O9 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31) |
InChI Key |
JLYJQBHANCHTOW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
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